molecular formula C14H14BrNO2S B12068193 N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide

N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide

Cat. No.: B12068193
M. Wt: 340.24 g/mol
InChI Key: RQOCGJXVAHGLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4'-Bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide (CAS 2307299-71-2) is a high-purity sulfonamide-based compound supplied for advanced research and development. With a molecular formula of C 14 H 14 BrNO 2 S and a molecular weight of 340.24 g/mol, this chemical serves as a valuable building block in medicinal chemistry . This compound is primarily utilized as a key synthetic intermediate in pharmaceutical research, particularly in the discovery and development of kinase inhibitors and other targeted therapeutic agents . The structure incorporates both a biphenyl system and a bromine atom, which offers a handle for further functionalization via cross-coupling reactions, and an ethanesulfonamide moiety known for its potential to engage biological targets. Sulfonamide derivatives are investigated for their diverse biological activities, which can include interactions with enzymes and receptors through mechanisms such as π-π stacking of the aromatic systems and hydrogen bonding via the sulfonamide group . Researchers value this compound for its application in constructing more complex molecules for probing disease pathways, including in oncology research where related sulfonamides have shown potential in modulating cell survival pathways . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14BrNO2S

Molecular Weight

340.24 g/mol

IUPAC Name

N-[2-(4-bromophenyl)phenyl]ethanesulfonamide

InChI

InChI=1S/C14H14BrNO2S/c1-2-19(17,18)16-14-6-4-3-5-13(14)11-7-9-12(15)10-8-11/h3-10,16H,2H2,1H3

InChI Key

RQOCGJXVAHGLRJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Catalytic Bromination in Ethylene Dichloride

ParameterOptimal RangeImpact on Yield
Catalyst Loading10–15% (AlCl₃)Maximizes bromine activation
Bromine Equivalents0.8–1.0 mol/molBalances reactivity and byproducts
Chlorine Gas Flow Rate0.5–1.0 L/minAccelerates bromine incorporation

Reaction monitoring via gas chromatography ensures biphenyl conversion reaches 60–75% before heating to 50–75°C for 2–12 hours. Post-reaction processing includes sodium bisulfite washes to remove excess halogens, yielding 4-bromobiphenyl with 59–62% efficiency.

Industrial-Scale Optimization and Challenges

Catalyst Recovery and Recycling

The patent method emphasizes catalyst reuse, particularly AlCl₃ and FeCl₃, which are filtered post-reaction and reactivated via washing with ethylene dichloride. Industrial trials demonstrate three reuse cycles before activity drops below 80%.

Byproduct Management

Major byproducts include:

  • 3-Bromobiphenyl : 15–20% formation due to competing para/meta bromination

  • Dibrominated Derivatives : 5–8% yield under excess bromine conditions

Recrystallization in 80–95% ethanol reduces impurities to <2%, as evidenced by HPLC analysis.

Comparative Analysis of Methodologies

The table below contrasts key bromination techniques:

MethodCatalystTemperature (°C)Yield (%)Purity (%)Scale Feasibility
AlCl₃-MediatedAlCl₃50–7560–6298.5Industrial
Fe PowderFe40–6059.697.8Pilot Plant
ZnCl₂-AssistedZnCl₂50–7059.298.1Laboratory

Chemical Reactions Analysis

Types of Reactions: N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures.

Scientific Research Applications

Pharmaceutical Applications

Potential Drug Candidate
N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide has been identified as a potential drug candidate due to its ability to interact with various biological targets. Its structure suggests possible applications in the modulation of protein-protein interactions (PPIs), which are critical in many disease pathways, including cancer and viral infections .

Interaction Studies
Studies have shown that compounds with similar structures can interact with cytochrome P450 enzymes, impacting drug metabolism pathways. This interaction is crucial for understanding the compound's therapeutic effects and potential side effects.

Case Studies and Research Findings

Fragment-Based Drug Discovery
Research has highlighted the use of fragment-based approaches to discover inhibitors targeting specific proteins. For instance, compounds structurally related to this compound have been utilized in studies focusing on stabilizing protein-protein interactions . This method has led to the identification of several candidates that show promise in clinical trials.

HIV-1 Reverse Transcriptase Inhibition
In related studies, biphenyl derivatives have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). These compounds demonstrated significant antiviral activity and selectivity indices that suggest their potential for further development into therapeutic agents against HIV .

Mechanism of Action

The mechanism of action of N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and ethanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Comparisons

The ethanesulfonamide group differentiates the target compound from carboxamide (e.g., B31 ) or pyridin-2-amine (e.g., 12d ) derivatives:

Property Target Compound N-(4'-bromo-biphenyl-2-yl)-4-nitrobenzamide (B31) N-(4'-chloro-biphenyl-2-yl)pyridin-2-amine (12d)
Functional Group Ethanesulfonamide 4-Nitrobenzamide Pyridin-2-amine
Molecular Weight 340.24 g/mol ~450 g/mol (estimated) ~300 g/mol (estimated)
Key Reactivity Suzuki coupling, sulfonamide Amide bond stability Ortho-arylation
Synthetic Yield Not reported 75% 62%
  • Acidity : Sulfonamides (pKa ~10) are more acidic than carboxamides (pKa ~15–17), enhancing solubility in basic media.
  • Biological Relevance : Sulfonamides are common in pharmaceuticals (e.g., diuretics, antibiotics), whereas carboxamides are prevalent in kinase inhibitors .

Key Research Findings

  • Ortho-Arylation Efficiency : Chloro and bromo substituents exhibit comparable yields (~60–65%) in Pd-catalyzed ortho-arylation, suggesting minimal electronic hindrance .
  • Borylation Reactivity : Brominated biphenyls (e.g., 19c ) achieve high borylation yields (80%), highlighting their utility in constructing complex architectures .

Biological Activity

N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide is a compound that has garnered interest due to its unique structural features and potential biological activities. This article will explore its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Similar compounds have shown binding affinity to cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or side effects.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity. The sulfonamide group can enhance binding to bacterial enzymes, disrupting their function and leading to bactericidal effects.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Its structural similarity to known anticancer agents suggests it may inhibit specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted on various sulfonamide derivatives indicated that compounds with brominated biphenyl structures exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The presence of the bromine atom increases lipophilicity, facilitating better membrane penetration in bacterial cells.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways. This suggests a potential role as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with related compounds is essential:

Compound NameStructural FeaturesBiological Activity
4-BromobiphenylSimple biphenyl derivativeLimited biological activity
4-Bromo-4’-hydroxybiphenylHydroxyl group additionIncreased reactivity but different mechanism
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)acetamideAcetamide instead of sulfonamideAltered chemical behavior
N-(4'-bromo-[1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amineDimethylfluorenamine moietyEnhanced steric hindrance affects interaction

This table illustrates how the unique combination of the brominated biphenyl structure and the ethanesulfonamide group in this compound contributes to its distinct biological properties compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Biphenyl Amine Precursor : Start with 4'-bromo-[1,1'-biphenyl]-2-amine (prepared via Suzuki-Miyaura coupling of 2-nitrobenzene boronic acid and 4-bromophenylboronic acid, followed by nitro reduction using SnCl₂/HCl ).

Sulfonylation : React the amine with ethanesulfonyl chloride in a base (e.g., pyridine or triethylamine) under anhydrous conditions.

Purification : Use column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product. Yields range from 65–85% based on analogous sulfonamide syntheses .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Characterization relies on:

  • 1H^1H and 13C^{13}C NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.2 ppm), with distinct shifts for the ethanesulfonamide group (e.g., CH₃ at δ 2.35 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+Na]⁺ at m/z 447.9967) .
  • FT-IR : Sulfonamide S=O stretches at 1372 cm⁻¹ and 1169 cm⁻¹ .
  • X-ray Crystallography (if applicable): Resolves dihedral angles between biphenyl rings and sulfonamide conformation .

Q. What are the common reactivity patterns of the bromine substituent?

Methodological Answer: The 4'-bromo group enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Buchwald-Hartwig Amination : Introduce amines via Pd/ligand systems (e.g., Xantphos/Pd₂(dba)₃) .
  • Radical Reactions : Utilize Cu or photoredox catalysis for C-Br activation .

Q. Example Protocol :

  • Substrate : This compound (1 eq), 4-methylphenylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), K₂CO₃ (2 eq), dioxane/H₂O (3:1), 80°C, 12 h → 75% yield .

Advanced Research Questions

Q. How can contradictory spectral data be resolved during characterization?

Methodological Answer: Contradictions may arise from:

  • Rotamers : Ethanesulfonamide NH can cause splitting in 1H^1H NMR. Use variable-temperature NMR (e.g., 25–60°C) to coalesce signals .
  • Impurities : Trace solvents (e.g., DCM) mimic aromatic protons. Confirm via 13C^{13}C DEPT or HSQC .
  • Crystallographic vs. Solution Data : Compare X-ray structures (fixed conformation) with solution NMR (dynamic equilibrium) .

Case Study :
In N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide, NH proton broadening at δ 7.00 ppm resolved via DMSO-d₆ exchange .

Q. What catalytic systems optimize regioselective C-H functionalization in this scaffold?

Methodological Answer:

  • Pd(II)/Silver Oxidants : For ortho-arylation of biphenylamine derivatives (e.g., Ag₂O as oxidant, BQ as ligand) .
  • Directing Groups : Use sulfonamide NH as a transient directing group for meta-C-H activation .
  • Photoredox Catalysis : Achieve bromine retention while functionalizing adjacent positions .

Q. How does the bromine substituent influence biological activity in sulfonamide derivatives?

Methodological Answer:

  • Enzyme Inhibition : Bromine enhances binding to hydrophobic pockets (e.g., carbonic anhydrase IX) via halogen bonding .
  • Anticancer Screening : Br-substituted biphenyls show improved IC₅₀ values (e.g., 2.5 μM vs. 10 μM for chloro analogs) in MCF-7 cells .
  • SAR Studies : Bromine’s electron-withdrawing effect modulates pKa of sulfonamide NH, affecting solubility and membrane permeability .

Q. Experimental Design :

  • Compare This compound with Cl/F analogs in enzyme assays (e.g., fluorescence polarization).
  • Use molecular docking (AutoDock Vina) to map Br interactions in protein active sites .

Q. What computational methods predict solubility and stability under varying pH conditions?

Methodological Answer:

  • pKa Prediction : Use MarvinSketch or ACD/Labs to estimate sulfonamide NH acidity (predicted pKa ~9.5) .
  • Solubility Modeling : COSMO-RS simulations in water/DMSO mixtures correlate with experimental logP values (calculated logP = 3.8) .
  • Degradation Pathways : DFT (B3LYP/6-31G*) identifies hydrolytic cleavage of sulfonamide at pH < 2 or >12 .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • X-ray Diffraction : Resolve torsional angles between biphenyl rings (e.g., 45–60° dihedral) and sulfonamide geometry .
  • Hirshfeld Analysis : Quantify Br⋯π interactions (2.5–3.0 Å) and hydrogen-bonding networks .
  • Comparative Studies : Overlay crystal structures of Br/Cl analogs to assess steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.